molecular formula C8H7NO5 B1206711 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde CAS No. 80547-69-9

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Cat. No. B1206711
CAS RN: 80547-69-9
M. Wt: 197.14 g/mol
InChI Key: PYLFOUFNUBQBGP-UHFFFAOYSA-N
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Patent
US08350029B2

Procedure details

Isovanillin (500 gm) and acetic acid (1750 ml) were cooled to −5 to 0° C. To this solution, nitric acid (750 ml) was charged slowly at −5 to 0° C. with stirring. The temperature of the reaction mass was slowly raised to 25-30° C. and maintained for 12 hours. The reaction mass was quenched into ice water (4 kg), the solids filtered and washed with water (2 lt). The solids were stirred with a 1% sodium bicarbonate solution (1 lt), filtered and dried at 45-50° C. The solid was dissolved in 6 volumes of ethyl acetate, ethyl acetate was distilled off up to half the volume and 3 volumes of n-Hexane were charged slowly at 45-50° C. The reaction mass was cooled slowly to 0-5° C., maintained for 1 hour, the solids filtered, washed with 0.5 volumes of 1:1 mixture of ethyl acetate:n-Hexane and dried at 45-50° C. to yield the title compound (423 gm, 65% yield).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=1.[N+:12]([O-])([OH:14])=[O:13]>C(O)(=O)C>[N+:12]([C:10]1[C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=[C:3]([CH:11]=1)[CH:2]=[O:1])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
O=CC1=CC(O)=C(OC)C=C1
Name
Quantity
1750 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched into ice water (4 kg)
FILTRATION
Type
FILTRATION
Details
the solids filtered
WASH
Type
WASH
Details
washed with water (2 lt)
STIRRING
Type
STIRRING
Details
The solids were stirred with a 1% sodium bicarbonate solution (1 lt)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 45-50° C
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 6 volumes of ethyl acetate, ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
was distilled off up to half the volume and 3 volumes of n-Hexane
ADDITION
Type
ADDITION
Details
were charged slowly at 45-50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled slowly to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solids filtered
WASH
Type
WASH
Details
washed with 0.5 volumes of 1:1 mixture of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
n-Hexane and dried at 45-50° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C(C=C(C=O)C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 423 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.